molecular formula C6H9NO2 B6283397 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde CAS No. 1138325-48-0

5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Cat. No.: B6283397
CAS No.: 1138325-48-0
M. Wt: 127.14 g/mol
InChI Key: NNNAREWPWWCHLO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dimethyl group and a carbaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. For instance, the nitrile oxide can be generated in situ from hydroximoyl chlorides and then reacted with isobutene in an ether solvent at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group under mild conditions.

Major Products

    Oxidation: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.

    Reduction: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-methanol.

    Substitution: Various imines and hydrazones, depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a reactive intermediate that modifies biomolecules. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is unique due to the presence of both a dimethyl group and a carbaldehyde functional group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for forming various derivatives.

Properties

CAS No.

1138325-48-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5,5-dimethyl-4H-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C6H9NO2/c1-6(2)3-5(4-8)7-9-6/h4H,3H2,1-2H3

InChI Key

NNNAREWPWWCHLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C=O)C

Purity

0

Origin of Product

United States

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